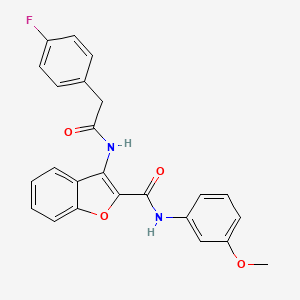

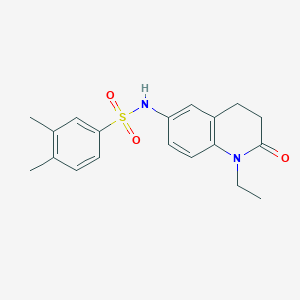

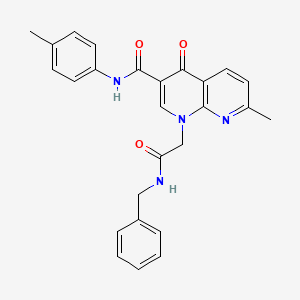

![molecular formula C17H18O5 B2679824 3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid CAS No. 858750-45-5](/img/structure/B2679824.png)

3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is used to treat polymers to achieve an antimicrobial effect . The uses fall under product-type 2 (disinfectants and algaecides not intended for direct application to humans or animals), product-type 7 (film preservatives), and product-type 9 (fibre, leather, rubber, and polymerised materials preservatives) .

Molecular Structure Analysis

The molecular structure of this compound is complex, containing multiple bonds, aromatic bonds, and several ring structures . It also contains an ester group (aliphatic) and a secondary amide group .Scientific Research Applications

Multicomponent Synthesis Approaches

An efficient one-stage method for the synthesis of substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates has been developed, highlighting a multicomponent reaction that involves readily accessible starting materials under mild conditions. This approach emphasizes atom economy and simplifies the workup procedure without the need for chromatographic purifications, indicating a potential pathway for synthesizing derivatives of the given compound (Komogortsev, Melekhina, & Lichitsky, 2022).

Synthetic Pathways and Derivatives

Research has shown the synthesis of various derivatives based on chromen-3-yl structures, providing a foundation for the creation of compounds with potential biological activities. For example, the reaction of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide highlights a method for producing triazinones and diones, suggesting a versatile approach to modifying the core structure of interest (Vetyugova, Nashtatik, Safrygin, & Sosnovskikh, 2018).

Structural Elucidation and Chemical Properties

The structural elucidation of compounds derived from the core structure of interest has been carried out using various spectroscopic techniques, including 1H NMR and 13C NMR, aiding in the understanding of their chemical properties and potential functionalities. For instance, studies on fatty acids with an o-heterocycle in their terminal positions have contributed to the knowledge base around the synthesis and potential applications of such compounds (Yamaguchi, Takahashi, & Kawase, 1992).

Application in Reactive Extraction Processes

Investigations into the recovery of propionic acid from aqueous phases by reactive extraction have utilized derivatives of the compound , highlighting its relevance in enhancing extraction efficiency and providing a green approach to chemical processing (Keshav, Chand, & Wasewar, 2009).

Antimicrobial Activity and Biochemical Applications

The synthesis of novel heterocycles derived from chromonyl-2(3H)-furanone and their evaluation for antimicrobial activities demonstrate the potential for compounds based on the given structure to be utilized in the development of new antibacterial and antifungal agents (Ramadan & El‐Helw, 2018).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

3-[4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O5/c1-10(2)9-21-12-4-5-13-11(3)14(6-7-16(18)19)17(20)22-15(13)8-12/h4-5,8H,1,6-7,9H2,2-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFSMFFDJCUAEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

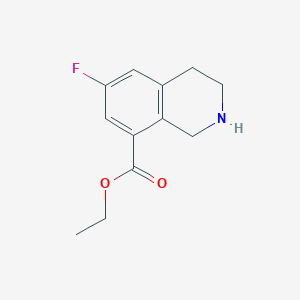

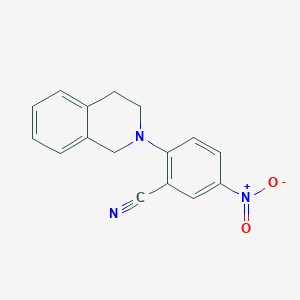

![Propyl 4-[7-(dimethylcarbamoyloxy)-4-oxo-2-(trifluoromethyl)chromen-3-yl]oxybenzoate](/img/structure/B2679747.png)

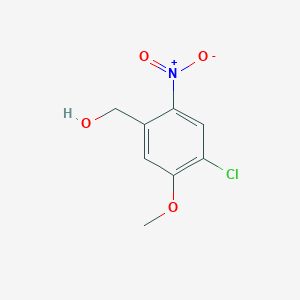

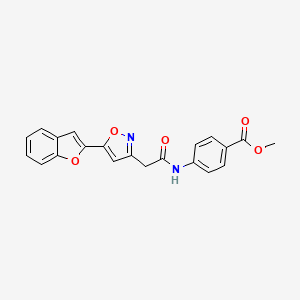

![[2-(1,1-Difluoroethyl)pyridin-4-yl]methanamine](/img/structure/B2679753.png)

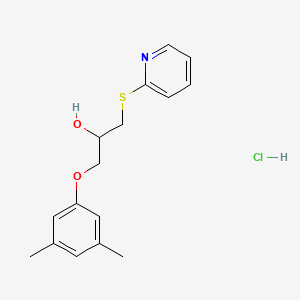

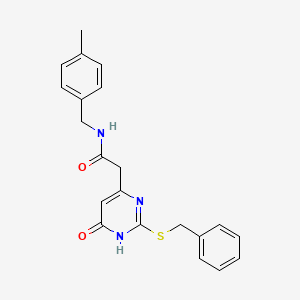

![2-((2-oxo-2-phenylethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2679762.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2679763.png)